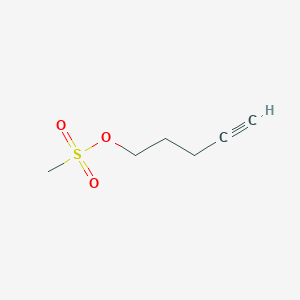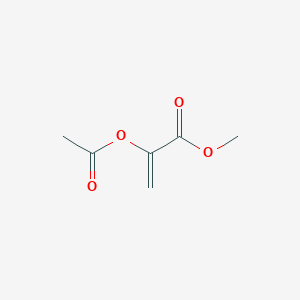
2-Propenoic acid, 2-(acetyloxy)-, methyl ester
描述
2-Propenoic acid, 2-(acetyloxy)-, methyl ester, also known as methyl 2-(acetyloxy)acrylate, is an organic compound with the molecular formula C6H8O4. This compound is a derivative of acrylic acid and is characterized by the presence of an ester functional group. It is commonly used in various chemical reactions and industrial applications due to its reactivity and versatility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-(acetyloxy)-, methyl ester typically involves the esterification of acrylic acid with methanol in the presence of an acid catalyst. The reaction can be represented as follows:
CH2=CHCOOH+CH3OH→CH2=CHCOOCH3+H2O
In this reaction, acrylic acid reacts with methanol to form methyl acrylate and water. The reaction is usually carried out under reflux conditions with a strong acid catalyst such as sulfuric acid to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes. The reaction conditions are optimized to achieve high yields and purity. The process typically includes distillation steps to separate the desired ester from by-products and unreacted starting materials. Industrial methods may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-Propenoic acid, 2-(acetyloxy)-, methyl ester undergoes various chemical reactions, including:
Addition Reactions: The compound can participate in addition reactions with nucleophiles such as water, alcohols, and amines.
Polymerization: It can undergo free radical polymerization to form polymers and copolymers.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield acrylic acid and methanol.
Common Reagents and Conditions
Addition Reactions: Common reagents include water, alcohols, and amines. Conditions typically involve mild temperatures and the presence of a catalyst.
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are used under controlled temperatures.
Hydrolysis: Acidic hydrolysis involves strong acids like hydrochloric acid, while basic hydrolysis uses strong bases like sodium hydroxide.
Major Products Formed
Addition Reactions: Products include hydroxylated, alkoxylated, or aminated derivatives.
Polymerization: The major products are polymers and copolymers with varying properties depending on the monomers used.
Hydrolysis: The primary products are acrylic acid and methanol.
科学研究应用
2-Propenoic acid, 2-(acetyloxy)-, methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers. It also serves as a building block for various organic synthesis reactions.
Biology: The compound is used in the preparation of biocompatible materials and drug delivery systems.
Medicine: It is explored for its potential in creating medical adhesives and coatings for biomedical devices.
Industry: The compound is used in the production of coatings, adhesives, and sealants due to its excellent film-forming properties.
作用机制
The mechanism of action of 2-Propenoic acid, 2-(acetyloxy)-, methyl ester involves its reactivity as an ester and an unsaturated compound. The ester group can undergo hydrolysis, releasing acrylic acid and methanol. The double bond in the propenoic acid moiety allows for addition reactions with various nucleophiles. In polymerization reactions, the double bond participates in free radical mechanisms, leading to the formation of polymer chains.
相似化合物的比较
Similar Compounds
Methyl acrylate: Similar in structure but lacks the acetyloxy group.
Ethyl acrylate: Similar ester but with an ethyl group instead of a methyl group.
Butyl acrylate: Similar ester with a butyl group.
Uniqueness
2-Propenoic acid, 2-(acetyloxy)-, methyl ester is unique due to the presence of the acetyloxy group, which imparts distinct reactivity and properties. This functional group allows for specific applications in polymer chemistry and materials science that are not possible with simpler acrylate esters.
属性
IUPAC Name |
methyl 2-acetyloxyprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-4(6(8)9-3)10-5(2)7/h1H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJIJGCJRNAGHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(=C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70456474 | |
| Record name | 2-Propenoic acid, 2-(acetyloxy)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
686-46-4 | |
| Record name | 2-Propenoic acid, 2-(acetyloxy)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

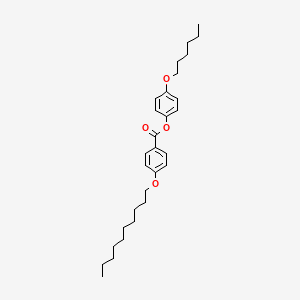
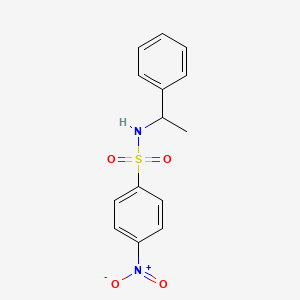
![2-butyl-1H-imidazo[4,5-b]pyridine](/img/structure/B3055983.png)


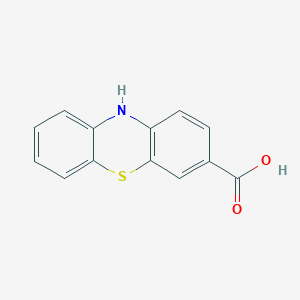
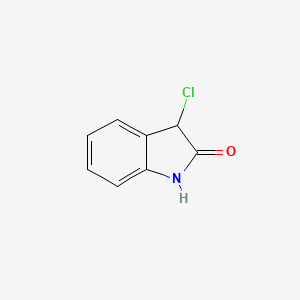
![6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptane;3-methylidene-6-propan-2-ylcyclohexene;1-methyl-4-prop-1-en-2-ylcyclohexene;2,6,6-trimethylbicyclo[3.1.1]hept-2-ene](/img/structure/B3055994.png)
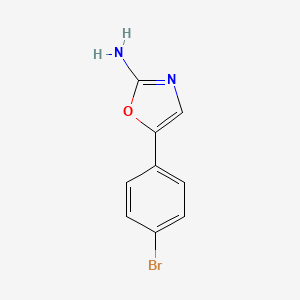
![4-Amino-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile](/img/structure/B3055996.png)
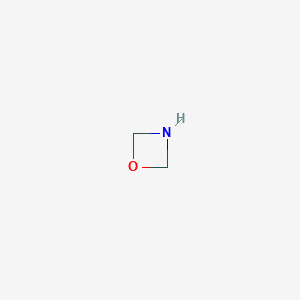
![(R)-7-[(Phenylamino)oxy]-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B3055999.png)
